N-cyclohexyl-3-(4-methoxyphenoxy)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclohexyl-3-(4-methoxyphenoxy)propanamide often involves condensation reactions, as seen in the preparation of related compounds. For instance, the synthesis processes include reactions between specific benzoic acid derivatives and anilines or cyclohexanol under controlled conditions to form cyclohexyl and methoxyphenyl-incorporated amides (Zhong et al., 2012; Mantelingu et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals characteristics like the chair conformation of the cyclohexane ring and specific dihedral angles between substituent groups, impacting the overall molecular geometry and interactions. Crystallographic studies provide detailed insights into these structural aspects, which are crucial for understanding the physical and chemical behaviors of these compounds (Kavitha et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-cyclohexyl-3-(4-methoxyphenoxy)propanamide and its analogs typically include interactions with different reagents leading to various derivatives. These reactions can demonstrate the compound's reactivity, functional group transformations, and the formation of new chemical bonds (Cox et al., 1990).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are vital for understanding the practical aspects of handling and applying N-cyclohexyl-3-(4-methoxyphenoxy)propanamide. These properties are determined through experimental studies and are crucial for formulation and application purposes (Zhao, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the nature of its functional groups, define the compound's utility and application in different chemical contexts. Analysis based on structural analogs provides insights into the chemical behavior and potential applications of N-cyclohexyl-3-(4-methoxyphenoxy)propanamide (Han et al., 2006).
properties
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQRCJUPZSHCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259300 |
Source
|
Record name | N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-methoxyphenoxy)propanamide | |
CAS RN |
701252-30-4 |
Source
|
Record name | N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701252-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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